molecular formula C21H19N3 B5042066 2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5042066
M. Wt: 313.4 g/mol
InChI Key: AVHDYNHWVFFHAC-UHFFFAOYSA-N
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Description

2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with benzyl, methyl, and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with benzylideneacetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the desired pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents like alkyl halides.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine primarily involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of CDKs disrupts the phosphorylation of key proteins required for cell cycle progression, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities compared to other similar compounds. Its benzyl and phenyl substituents, along with the dimethyl groups, contribute to its distinct chemical and biological profile.

Properties

IUPAC Name

2-benzyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-15-13-16(2)24-21(22-15)20(18-11-7-4-8-12-18)19(23-24)14-17-9-5-3-6-10-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHDYNHWVFFHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)CC3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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